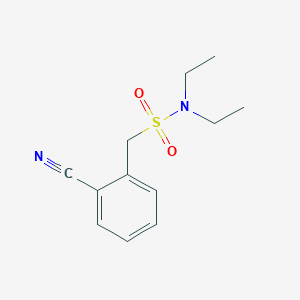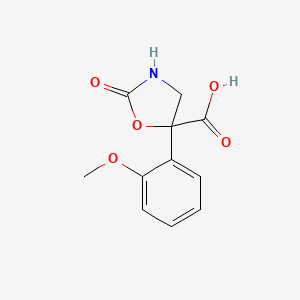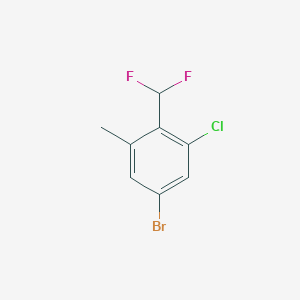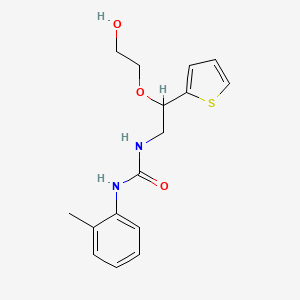![molecular formula C12H10ClNO4 B2864246 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905810-50-6](/img/structure/B2864246.png)
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position and a [(2-Chlorophenoxy)methyl] group at the 4-position .
Applications De Recherche Scientifique
- Field : Agriculture/Botany
- Application : MCPA is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can damage cotton and other crop plants .
- Method : The study evaluated the effects of different concentrations of MCPA on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering, and boll stages .
- Results : MCPA exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity. It also caused significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages .
- Field : Analytical Chemistry
- Application : A method was described for the determination of five commonly used chlorophenoxy herbicides in plant material .
- Method : The compounds are extracted from macerated leaf tissue with acidified acetone and derivatized with pentafluorobenzyl bromide. The pentafluorobenzyl esters are then cleaned up using minicolumns containing Florisil prior to analysis by gas chromatography with electron capture detection .
- Results : This method was applied to the analysis of ornamental tree leaves affected by spray drift derived from aerial spraying of chlorophenoxy herbicides .
Plant Growth Regulation
Herbicide Analysis
- Field : Agriculture/Botany
- Application : This study evaluated different combinations of plant growth regulators to reduce MCPA-Na damage in cotton .
- Method : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MCPA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results : Application of plant growth regulators decreased the MDA content, and increased chlorophyll, soluble protein content and protective enzyme activity, and alleviated MCPA-Na toxicity .
- Field : Food Safety/Analytical Chemistry
- Application : A kinetic-spectrophotometric method was developed for MCPA determination and applied for pesticide determination in baby tea and baby food samples .
- Method : This method is based on the inhibited effect of MCPA on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Co 2+ ion as catalyst in alkaline medium .
- Results : The method was successfully applied to determination of MCPA residues in baby tea and baby food samples .
Damage Reduction in Cotton
Trace Determination in Baby Food
- Field : Environmental Science
- Application : This study was designed to detect the impacts of MCPA on non-target aquatic macrophyte Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
- Method : H. verticillata was exposed to different MCPA concentrations for 7 days. At the end of the experiment, plant growth, pigments, H2O2 content, peroxidase activity (POD) and plant anatomy were compared .
- Results : Control plants exhibited the highest growth, and a growth decline was noted in parallel to MCPA exposure. MCPA induced chlorosis and oxidative stress in H. verticillata .
- Field : Environmental Science
- Application : The culture exclusively degraded the ®- (+)-isomer of the herbicide while the (S)- (−)-enantiomer remained unaffected .
- Method : The mecoprop-degrading community could also degrade 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid and racemic 2-phenoxypropionic acid .
- Results : The results of this study suggest that certain plant growth regulators could be used to alleviate MPCA-Na damage and maintain G. hirsutum yield .
Toxicity Evaluation
Herbicide Degradation
Propriétés
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQIXVPWCUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)